4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid
Overview
Description
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid is a chemical compound used in scientific research. It exhibits intriguing properties that enable its application in various fields. This compound is characterized by the presence of a cyclopropylmethyl group attached to a cyclohexane ring, which is further connected to a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with cyclopropylmethyl alcohol under acidic or basic conditions to form the desired ester. This ester is then hydrolyzed to yield the carboxylic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification and hydrolysis processes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and hydrolysis reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexanecarboxylic acid derivatives.
Scientific Research Applications
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studying its effects on biological systems and its potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic applications.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A related compound with a similar cyclohexane ring structure but lacking the cyclopropylmethyl group.
Cyclopropylmethyl alcohol: Shares the cyclopropylmethyl group but differs in its functional group (alcohol instead of carboxylic acid).
Uniqueness
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid is unique due to the presence of both the cyclopropylmethyl group and the cyclohexane ring, which confer distinct chemical and physical properties. These unique features enable its diverse applications in scientific research and industry.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h8-10H,1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPPWCZYUNLDGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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